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molecular formula C6H6F3NO4 B7786876 ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

Cat. No. B7786876
M. Wt: 213.11 g/mol
InChI Key: ZQBIGESTMJGOAX-XCVCLJGOSA-N
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Patent
US08012966B2

Procedure details

A stirred solution of 4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (3.822 g, 20.75 mmol) in glacial acetic acid was added dropwise with an aqueous solution of sodium nitrite (4 ml, 20.75 mmol) while maintaining the temperature at 0˜5° C. Upon completion of the addition, 1 ml of water was added. The reaction mixture was stirred in an ice-water bath for 30 minutes and at room temperature for another 3 hours. The solution of 4,4,4-trifluoro-2-hydroxyimino-3-oxo-butyric acid ethyl ester was obtained which was used as such.
Quantity
3.822 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].[N:13]([O-])=[O:14].[Na+].O>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:12])[C:5](=[N:13][OH:14])[C:6](=[O:11])[C:7]([F:10])([F:8])[F:9])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3.822 g
Type
reactant
Smiles
C(C)OC(CC(C(F)(F)F)=O)=O
Name
Quantity
4 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in an ice-water bath for 30 minutes and at room temperature for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0˜5° C
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C(C(C(F)(F)F)=O)=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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